Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate
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Overview
Description
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound that belongs to the class of brominated aromatic esters. It is characterized by the presence of two bromine atoms, a methoxy group, and an ester functional group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a methoxy-substituted benzene derivative, followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The methoxy group can influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a bromomethyl group.
Ethyl 4-bromo-2-chlorobenzoate: Contains a chlorine atom instead of a bromomethyl group.
Ethyl 4-bromo-2-methylbenzoate: Features a methyl group instead of a bromomethyl group.
Uniqueness
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is unique due to the presence of both bromine and
Properties
Molecular Formula |
C11H12Br2O3 |
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Molecular Weight |
352.02 g/mol |
IUPAC Name |
ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate |
InChI |
InChI=1S/C11H12Br2O3/c1-3-16-11(14)10-7(6-12)4-8(13)5-9(10)15-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
CORKXYMQQPPGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OC)Br)CBr |
Origin of Product |
United States |
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